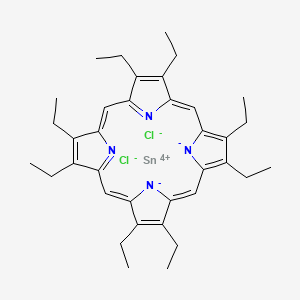
Phthalate Ionophore I
Vue d'ensemble
Description
Phthalate Ionophore I, also known as 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine tin (IV) dichloride, is a chemical compound with the empirical formula C36H44Cl2N4Sn . It has a molecular weight of 722.38 . It is used in phthalate-selective electrodes .
Molecular Structure Analysis
The molecular structure of Phthalate Ionophore I is complex, with a large number of carbon, hydrogen, nitrogen, and tin atoms . The SMILES string representation of its structure isCCc1c(CC)c2cc3c(CC)c(CC)c4cc5nc(cc6c(CC)c(CC)c(cc1n2)n6Sn(Cl)n34)c(CC)c5CC . Physical And Chemical Properties Analysis
Phthalate Ionophore I is a solid substance . Its physical and chemical properties, such as air and water solubilities, decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates such as Phthalate Ionophore I .Applications De Recherche Scientifique
Selective Sensing Applications
Phthalate ionophores have been prominently utilized in the development of selective sensors and electrodes for various analytical applications. For example, lead phthalocyanine (PbPc) has been employed as a selective carrier for the preparation of cysteine-selective electrodes. This novel electrode, incorporating PbPc into a poly(vinyl chloride) (PVC) membrane coated on a graphite electrode, demonstrated high selectivity and sensitivity towards cysteine over common inorganic anions and other amino acids, highlighting its potential for analytical applications in complex biological samples (Shahrokhian, 2001).
Environmental and Health Impact Studies
Research has also focused on understanding the environmental presence and health impacts of phthalates. Studies have investigated the in vitro effects of phthalate esters on human cells and their association with diseases such as uterine leiomyoma, demonstrating the biological activity and potential health risks associated with phthalate exposure (Kim et al., 2017). Comprehensive reviews on the uses, metabolism, and studies on health effects of phthalates in human populations have further highlighted the widespread use of these chemicals and their implications for human health (Hauser & Calafat, 2005).
Photodynamic Therapy and Bioanalysis
Phthalocyanines modified to enhance selectivity and efficacy have been studied for their potential as selective fluorescent probes for bioanalysis and bioimaging, as well as efficient photosensitizers for photodynamic therapy of cancer and other conditions. These modifications aim to control photoactivities, including fluorescence emission and generation of reactive oxygen species, through stimuli-responsive processes (Wong, Lo, & Ng, 2017).
Biomonitoring of Exposures
The study of phthalate exposures through biomonitoring has provided insights into the ubiquity and potential health impacts of these chemicals. Research has detailed the occurrence of phthalates and their metabolites in human biological matrices, such as urine and breast milk, facilitating the assessment of exposure levels and associated health risks across different populations (Wang, Zhu, & Kannan, 2019).
Propriétés
IUPAC Name |
2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;tin(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h17-20H,9-16H2,1-8H3;2*1H;/q-2;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTZVPQSWUMWLZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Cl2N4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalate Ionophore I | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



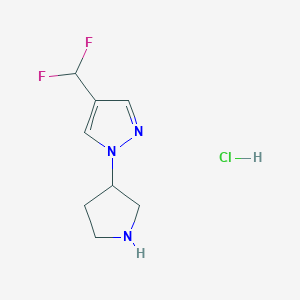
![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492311.png)
![(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492313.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1492314.png)
![3-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1492315.png)
![4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492316.png)
![(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492317.png)
![(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492320.png)
![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)
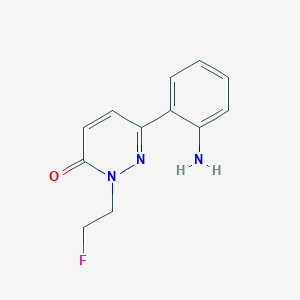
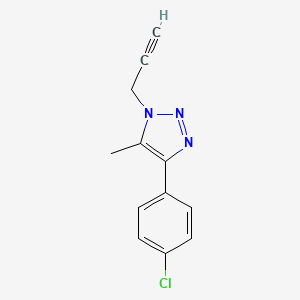
amine](/img/structure/B1492325.png)
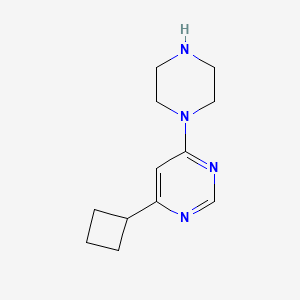
![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492329.png)